molecular formula C15H23N B8456801 Methylbenzyl(cyclohexylmethyl)amine

Methylbenzyl(cyclohexylmethyl)amine

Cat. No. B8456801
M. Wt: 217.35 g/mol
InChI Key: ZYYTWJLRKWLJDV-UHFFFAOYSA-N
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Description

Methylbenzyl(cyclohexylmethyl)amine is a useful research compound. Its molecular formula is C15H23N and its molecular weight is 217.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methylbenzyl(cyclohexylmethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methylbenzyl(cyclohexylmethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methylbenzyl(cyclohexylmethyl)amine

Molecular Formula

C15H23N

Molecular Weight

217.35 g/mol

IUPAC Name

N-benzyl-1-cyclohexyl-N-methylmethanamine

InChI

InChI=1S/C15H23N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2,4-5,8-9,15H,3,6-7,10-13H2,1H3

InChI Key

ZYYTWJLRKWLJDV-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCCC1)CC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of cyclohexanecarboxaldehyde bisulfite adduct (5.0 mmol) and Et3 N (5.5 mmol) in dichloroethane (20 mL) was stirred at room temperature for 15 min. The suspension was treated with N-methylbenzylamine (5.5 mmol) and was stirred for 45 min. NaBH(OAc)3 (7.0 mmol) was added portion-wise over approximately 30 min. After 16 h, the reaction mixture was diluted with EtOAc (80 mL), and was washed with 1 N NaOH (25 mL) followed by brine (25 mL). The organic layer was dried (MgSO4) and concentrated to yield benzyl-cyclohexylmethyl-methyl-amine as an oil. The crude material was purified by the General Purification Method as described above.
Name
cyclohexanecarboxaldehyde bisulfite
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.5 mmol
Type
reactant
Reaction Step Two
Quantity
7 mmol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of cyclohexanecarboxaldehyde bisulfite adduct (5.0 mmol) and Et3N (5.5 mmol) in dichloroethane (20 mL) was stirred at room temperature for 15 min. The suspension was treated with N-methylbenzylamine (5.5 mmol) and was stirred for 45 min. NaBH(OAc)3 (7.0 mmol) was added portion-wise over approximately 30 min. After 16 h, the reaction mixture was diluted with EtOAc (80 mL), and was washed with 1 N NaOH (25 mL) followed by brine (25 mL). The organic layer was dried (MgSO4) and concentrated to yield benzyl-cyclohexylmethyl-methyl-amine as an oil. The crude material was purified by the General Purification Method as described above.
Name
cyclohexanecarboxaldehyde bisulfite
Quantity
5 mmol
Type
reactant
Reaction Step One
Name
Quantity
5.5 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
5.5 mmol
Type
reactant
Reaction Step Two
Quantity
7 mmol
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

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